Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- is an organic compound with a complex structure that includes both a benzoic acid moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- typically involves the reaction of benzoic acid derivatives with pyridine carbonyl compounds. One common method includes the use of methyl benzoate and sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and filtration under reduced pressure are often employed to purify the product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and catalytic hydrogenation for reduction . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce amino derivatives .
Scientific Research Applications
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by disrupting their cellular processes . The compound’s structure allows it to bind to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler structure with similar antimicrobial properties.
Aminosalicylic acid: Shares some structural similarities and is used in the treatment of tuberculosis.
2-hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid: Another derivative with potential biological activities.
Uniqueness
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- is unique due to its combination of a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
58668-43-2 |
---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(11-7-3-4-8-14-11)15-10-6-2-1-5-9(10)13(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
VWWOTSGZCPYMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.